![molecular formula C26H38N8O3 B607266 eCF506 CAS No. 1914078-41-3](/img/structure/B607266.png)
eCF506
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
eCF506 是一种靶向非受体酪氨酸激酶 SRC 的小分子抑制剂。该化合物以其将 SRC 锁定在其天然非活性构象中的能力而闻名,从而抑制其酶促和支架功能。这种独特的机制在改善各种癌症模型中的药物疗效和耐受性方面显示出巨大的潜力 .
科学研究应用
Breast Cancer
In vitro studies have demonstrated that eCF506 exhibits potent antiproliferative effects against breast cancer cell lines, including MCF7 and MDA-MB-231, with an IC50 of less than 0.5 nM . The compound significantly inhibits cell motility and reduces phosphorylation of SRC and FAK at low nanomolar concentrations. In vivo experiments using syngeneic murine models have shown that treatment with this compound leads to substantial tumor growth inhibition without notable adverse effects .
Bladder Cancer
Recent studies have also highlighted this compound's effectiveness in bladder cancer. It has been shown to inhibit SRC phosphorylation and enhance sensitivity to cisplatin, a commonly used chemotherapy agent. The combination treatment of this compound with cisplatin resulted in optimal therapeutic effects, significantly reducing tumor proliferation and promoting apoptosis in resistant cancer cells . In xenograft models, this compound demonstrated sustained inhibition of SRC activity over extended periods, showcasing its potential as a promising therapeutic option for bladder cancer patients .
Comparative Analysis with Other Inhibitors
Inhibitor | Target | IC50 (nM) | Selectivity | Efficacy |
---|---|---|---|---|
This compound | SRC | <0.5 | High (950-fold difference from ABL) | Significant tumor inhibition |
Dasatinib | SRC/ABL | 1-10 | Moderate | Effective but less selective |
AZD0530 | SRC | ~10 | Moderate | Comparable efficacy but less potent |
This table summarizes the comparative potency and selectivity of this compound against other known SRC inhibitors, illustrating its superior profile in targeting SRC specifically while minimizing off-target effects.
Safety Profile
The safety profile of this compound has been evaluated in preclinical studies. Notably, there were no significant adverse effects observed on mouse body weight or major organ function during treatment . This safety aspect is critical for developing effective cancer therapies that can be administered over extended periods.
作用机制
生化分析
Biochemical Properties
eCF506 interacts with the SRC family kinase (SFK), specifically inhibiting its enzymatic activity and complex formation with protein partners . It locks SRC in its native “closed” conformation, thereby inhibiting both kinase activity and complex formation with protein partners .
Cellular Effects
This compound has been shown to have potent and selective pathway inhibition in culture and in vivo . It inhibits the activating phosphorylation of SRC, which can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by locking SRC in its native inactive conformation . This prevents phosphorylation and complex formation with its partner FAK . This mechanism of action results in highly potent and selective pathway inhibition .
Dosage Effects in Animal Models
The compound’s potent and selective pathway inhibition suggests that it may have significant effects at various dosages .
Metabolic Pathways
This compound interacts with the SRC family kinase (SFK), suggesting that it may be involved in the metabolic pathways associated with this kinase .
Transport and Distribution
Given its interaction with SRC, it may be distributed in areas where this kinase is present .
Subcellular Localization
Given its interaction with SRC, it may be localized in areas where this kinase is present .
准备方法
eCF506 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件通常是开发者的专有信息。 据悉,该化合物是通过一系列化学反应合成的,以确保其高效力和选择性 . 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保最终产品的稳定性和纯度。
化学反应分析
eCF506 经历各种化学反应,主要集中在其与 SRC 激酶的相互作用。该化合物通过将 SRC 锁定在非活性构象中来抑制 SRC,阻止其磷酸化及其与合作伙伴 FAK 的复合物的形成 . 这种抑制作用是通过特定的结合相互作用实现的,这些相互作用稳定了 SRC 的非活性形式。这些反应中使用的常见试剂和条件包括促进 this compound 与 SRC 结合的特定溶剂和催化剂。这些反应形成的主要产物是无活性的 SRC-eCF506 复合物,它有效地抑制了 SRC 的活性 .
相似化合物的比较
生物活性
eCF506 is a novel and highly selective inhibitor of the Src family kinases (SFK), particularly targeting the Src kinase with an impressive potency. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various cancer models, and implications for therapeutic applications.
This compound operates by locking the Src kinase in its native inactive conformation , which inhibits both its enzymatic and scaffolding functions. This unique mode of action prevents phosphorylation and complex formation with partner proteins such as focal adhesion kinase (FAK) . Unlike traditional inhibitors that bind to the active form of Src, this compound's binding to the inactive conformation allows for a more selective inhibition, minimizing off-target effects.
Potency and Selectivity
The compound exhibits an IC50 of less than 0.5 nM against Src, demonstrating its high potency compared to existing Src/ABL inhibitors like dasatinib, which requires higher concentrations to achieve similar effects . Importantly, this compound shows a significant selectivity profile, with over 950-fold difference in activity between Src and ABL, making it a promising candidate for targeted cancer therapies .
In Vitro Studies
In vitro studies have shown that this compound significantly reduces cell proliferation and motility in various cancer cell lines. For instance:
- In breast cancer cell lines MCF7 and MDA-MB-231, this compound induced potent antiproliferative effects .
- Cell migration assays revealed that treatment with this compound at concentrations as low as 10 nM reduced cell motility within 6 hours , comparable to dasatinib's efficacy .
Table 1: Summary of In Vitro Efficacy
Cell Line | Treatment Concentration | Effect on Proliferation | Effect on Motility |
---|---|---|---|
MCF7 | <0.5 nM | Significant reduction | Notable reduction |
MDA-MB-231 | 10 nM | Significant reduction | Significant reduction |
In Vivo Studies
In vivo experiments using syngeneic murine cancer models demonstrated that this compound not only inhibited tumor growth but also enhanced tolerability compared to existing treatments. Notably, mice treated with this compound showed a significant reduction in phospho-SrcY416 levels, indicating effective inhibition of Src activity .
Case Study: Tumor Growth Inhibition
A study involved administering this compound at a dose of 40 mg/kg to tumor-bearing mice. The results indicated:
- Complete tumor regression in some cases without regrowth observed during the monitoring period.
- Enhanced antitumor efficacy compared to vehicle control and dasatinib (20 mg/kg) .
Clinical Implications
The unique mechanism and high selectivity of this compound position it as a potential candidate for treating cancers associated with Src dysregulation. Its ability to inhibit both catalytic and scaffolding functions may lead to improved patient outcomes in solid tumors where Src plays a critical role in progression and resistance mechanisms .
属性
IUPAC Name |
tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQGWXPDRNCBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。